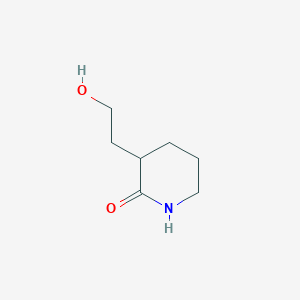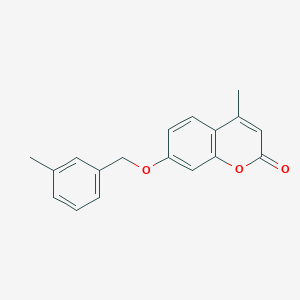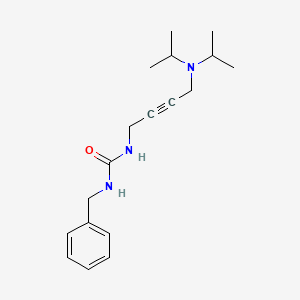
Lithium;2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms . They are known for their wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and more .
Synthesis Analysis
1,2,4-Oxadiazoles can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . Another method involves the reaction of amidoximes with carboxylic acids and their derivatives in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of these atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The reactions of 1,2,4-oxadiazoles are influenced by the nature of the substituents in the ring. For instance, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .科学的研究の応用
Lithium-ion Battery Development
One significant application of lithium compounds, including those similar to lithium;2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate, is in the development of lithium-ion batteries. Researchers like Jing Li et al. (2018) have explored the use of methyl acetate as a co-solvent in lithium-ion battery electrolytes. This addition aims to enhance the charging capabilities and overall performance of lithium-ion batteries, crucial for electric vehicles and portable electronics. The study systematically examined the impacts of methyl acetate on battery cell lifetime, including its effect on gas evolution, electrochemical impedance, and cell longevity, providing insights into optimizing lithium-ion battery formulations for rapid charging while maintaining durability (Jing Li et al., 2018).
Neuroprotective and Neurotrophic Effects
Lithium's neuroprotective and neurotrophic properties have been a subject of interest in neuroscience research. Studies like that of G. McColl et al. (2008) on Caenorhabditis elegans show that exposure to lithium at clinically relevant concentrations can increase survival during aging, suggesting a novel mechanism involving altered gene expression related to nucleosome-associated functions. This indicates lithium's potential in modulating histone methylation and chromatin structure, thereby influencing longevity (G. McColl et al., 2008).
Polymer Electrolytes for Energy Storage
The research on polymer electrolytes incorporating lithium salts for improved ionic conductivity and stability in energy storage devices is notable. S. Ramesh et al. (2012) investigated the plasticizing effect of 1-allyl-3-methylimidazolium chloride in cellulose acetate-based polymer electrolytes combined with lithium salts. Their findings highlight the potential of using such combinations to enhance the performance of energy storage devices through increased ionic conductivity and structural stability (S. Ramesh et al., 2012).
作用機序
It’s important to note that the compound contains a 1,2,4-oxadiazole moiety , which is known to exhibit a broad spectrum of biological activities. Compounds containing 1,2,4-oxadiazole have been found to have antibacterial , anticancer , and agricultural biological activities . .
The mode of action of 1,2,4-oxadiazole derivatives can involve interactions with various enzymes and pathways . For instance, some 1,2,4-oxadiazole derivatives have been found to act on enzymes like thymidylate-synthase, HDAC(histone deacetylase), topoisomerase II, telomerase, thymidine phosphorylase to stop proliferation and also acting some pathways likes inhibiting telomerase activity, focal adhesion kinase(FAK) inhibitors, targeting thymidylate synthase, an inhibitor of the B-cell lymphoma 2, inhibitor of NF-kB signaling pathway and targeting tubulin polymerization .
The pharmacokinetics of 1,2,4-oxadiazole derivatives can be influenced by various factors, including their chemical structure and the presence of specific functional groups . .
The result of the action of 1,2,4-oxadiazole derivatives can vary depending on the specific compound and its targets. For example, some 1,2,4-oxadiazole derivatives have shown anticancer activity by causing cell death in cancer cells .
将来の方向性
特性
IUPAC Name |
lithium;2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3.Li/c1-3-6-4(10-7-3)2-5(8)9;/h2H2,1H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUPURZTKWFBEP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NOC(=N1)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5LiN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2578869.png)
![N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2578870.png)




![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2578881.png)
![6-butyl-4-(2-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2578882.png)



![4-ethoxy-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2578887.png)
![(2-Methoxypyridin-3-yl)(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2578891.png)